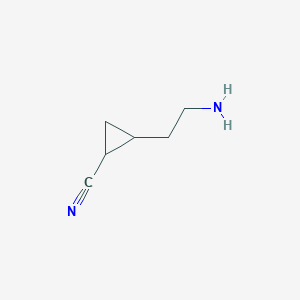
2-(2-Aminoethyl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with an aminoethyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)cyclopropane-1-carbonitrile can be achieved through several methodsFor example, the cyclopropanation of an alkene using a carbene precursor such as diazomethane can yield a cyclopropane intermediate, which can then be functionalized to introduce the aminoethyl and nitrile groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by subsequent functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or recrystallization to isolate the desired product.
化学反応の分析
Types of Reactions
2-(2-Aminoethyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aminoethyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
2-(2-Aminoethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-Aminoethyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets and pathways. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
類似化合物との比較
Similar Compounds
Cyclopropanecarbonitrile: A simpler analog with only a nitrile group attached to the cyclopropane ring.
2-Amino-1-cyclopentene-1-carbonitrile: A related compound with a cyclopentene ring instead of a cyclopropane ring.
Uniqueness
2-(2-Aminoethyl)cyclopropane-1-carbonitrile is unique due to the presence of both an aminoethyl group and a nitrile group on the cyclopropane ring
特性
分子式 |
C6H10N2 |
|---|---|
分子量 |
110.16 g/mol |
IUPAC名 |
2-(2-aminoethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C6H10N2/c7-2-1-5-3-6(5)4-8/h5-6H,1-3,7H2 |
InChIキー |
BUUFCFHFHHRLGT-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C#N)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




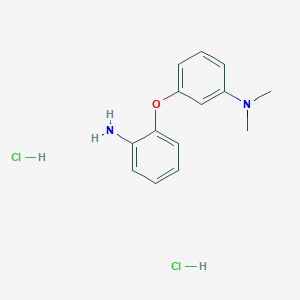
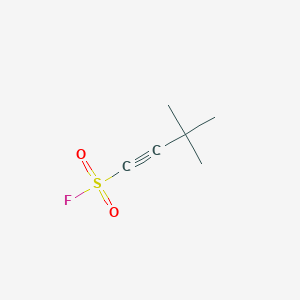
![4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13505874.png)
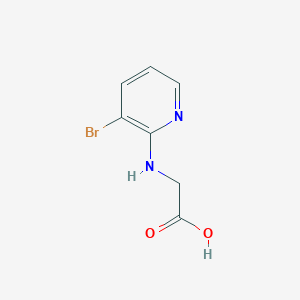
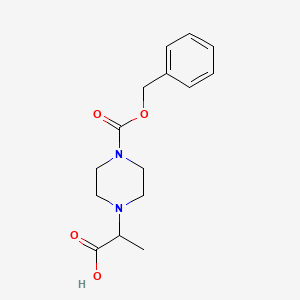
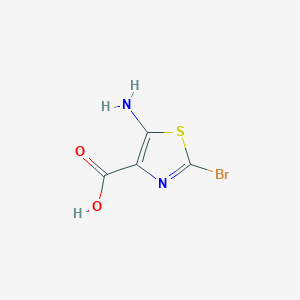
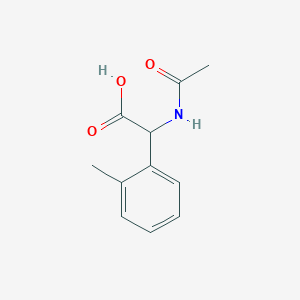
![Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)
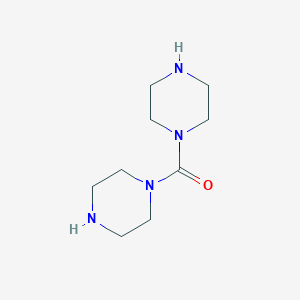
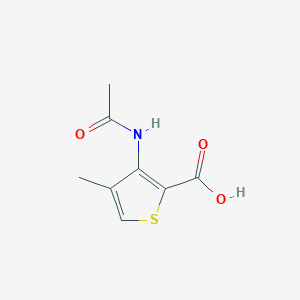

![Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13505925.png)
